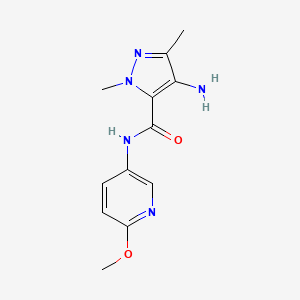
4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with amino, methoxypyridinyl, and carboxamide groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions:
Methoxypyridinyl Group Addition: The methoxypyridinyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a methoxypyridine boronic acid or halide.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the methoxypyridinyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The methoxypyridinyl group can enhance binding affinity and specificity to the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N-(6-methoxypyridin-3-yl)benzamide: Shares the methoxypyridinyl group but differs in the core structure, which is a benzamide instead of a pyrazole.
1,3-dimethyl-1H-pyrazole-5-carboxamide: Lacks the amino and methoxypyridinyl groups, resulting in different chemical properties and applications.
Uniqueness
4-amino-N-(6-methoxypyridin-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxypyridinyl group enhances its potential as a ligand for enzyme inhibition and receptor binding, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
4-amino-N-(6-methoxypyridin-3-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-7-10(13)11(17(2)16-7)12(18)15-8-4-5-9(19-3)14-6-8/h4-6H,13H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUPCCYLQWOPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)C(=O)NC2=CN=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2516702.png)
![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)
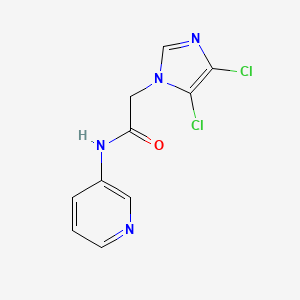

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)
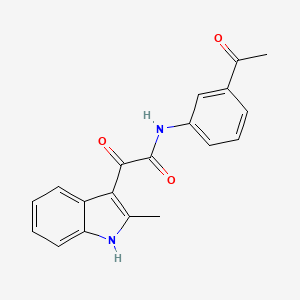
![3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine](/img/structure/B2516710.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)
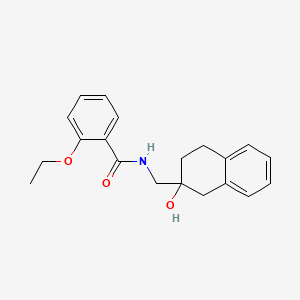
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2516714.png)
![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2516715.png)
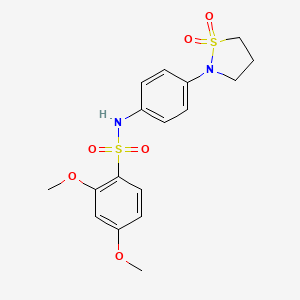
![2-{[4-(2,6-dimethoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2516722.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
